molecular formula C21H17Br2F3N2O3 B333501 4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B333501
M. Wt: 562.2 g/mol
InChI Key: XPOZGDMDZOVNJE-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a unique combination of bromine, ethoxy, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting with the preparation of the benzylidene and pyrazolone intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds .

Mechanism of Action

The mechanism of action of 4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combination of bromine, ethoxy, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H17Br2F3N2O3

Molecular Weight

562.2 g/mol

IUPAC Name

(4E)-4-[(2,3-dibromo-4-ethoxy-5-methoxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one

InChI

InChI=1S/C21H17Br2F3N2O3/c1-4-31-19-16(30-3)9-12(17(22)18(19)23)8-15-11(2)27-28(20(15)29)14-7-5-6-13(10-14)21(24,25)26/h5-10H,4H2,1-3H3/b15-8+

InChI Key

XPOZGDMDZOVNJE-OVCLIPMQSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1Br)Br)/C=C/2\C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)OC

SMILES

CCOC1=C(C=C(C(=C1Br)Br)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1Br)Br)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)OC

Origin of Product

United States

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